Technical Synthesis Guide: 2-Benzyloxyiminopropan-1,3-diol from Glycerol
Technical Synthesis Guide: 2-Benzyloxyiminopropan-1,3-diol from Glycerol
Executive Summary
2-Benzyloxyiminopropan-1,3-diol (CAS: 128613-49-0) is a critical synthetic intermediate, primarily utilized in the production of Serinol (2-amino-1,3-propanediol). Serinol serves as the structural backbone for non-ionic iodinated X-ray contrast media, such as Iopamidol and Iohexol .
This guide details a robust, two-phase synthetic pathway starting from Glycerol .[1] Unlike direct chemical amination, which often suffers from poor selectivity, this route employs a chemo-enzymatic approach :
-
Phase I: Regioselective oxidation of Glycerol to 1,3-Dihydroxyacetone (DHA) using Gluconobacter oxydans (or catalytic alternatives).
-
Phase II: Condensation of DHA with O-benzylhydroxylamine to yield the target oxime ether.
This protocol prioritizes high regioselectivity, minimizing the formation of glyceraldehyde and over-oxidation byproducts.
Phase I: Precursor Synthesis (Glycerol DHA)
Strategic Analysis
Direct chemical oxidation of glycerol (e.g., using Fenton’s reagent or unpromoted metal catalysts) typically yields a mixture of glyceraldehyde (primary oxidation) and dihydroxyacetone (secondary oxidation), often leading to further oxidation into glyceric or glycolic acid.
To ensure the C2-ketone functionality required for the target oxime, microbial fermentation or Pt-Bi catalytic oxidation are the authoritative standards.
Method A: Microbial Oxidation (High Selectivity)
Best for: High purity requirements and "Green Chemistry" compliance.
Mechanism: The membrane-bound glycerol dehydrogenase (GlyDH) of Gluconobacter oxydans selectively oxidizes the secondary hydroxyl group of glycerol to a ketone.
Protocol:
-
Inoculum Preparation: Cultivate Gluconobacter oxydans (ATCC 621) in a medium containing sorbitol (50 g/L), yeast extract (5 g/L), and peptone (3 g/L) at 30°C for 24 hours.
-
Biotransformation:
-
Substrate: Crude Glycerol (100 g/L).
-
Conditions: pH 5.0–6.0 (maintained with NaOH), 30°C, high aeration (dissolved oxygen > 20%).
-
Duration: 24–48 hours.
-
-
Harvest: Centrifuge biomass (8000 rpm, 15 min).
-
Purification: Filter supernatant through activated carbon to remove pigments. Concentrate via vacuum evaporation.[2] Crystallize DHA from ethanol/acetone.
Method B: Catalytic Oxidation (Chemical Alternative)
Best for: Rapid laboratory synthesis without biological infrastructure.
Protocol:
-
Catalyst: 5% Pt-1.5% Bi/C (Bismuth promotes secondary alcohol selectivity).
-
Conditions: 60°C, pH 2 (acidic),
flow. -
Selectivity: ~80% towards DHA.[3]
-
Note: Requires strict pH control to prevent degradation.
Phase II: Core Synthesis (DHA Target)
Reaction Logic
The target molecule is an oxime ether . The reaction involves the nucleophilic attack of the nitrogen atom of O-benzylhydroxylamine on the carbonyl carbon of DHA.
Key Challenge: Commercial DHA exists as a stable dimer (2,5-dihydroxymethyl-2,5-dihydroxy-1,4-dioxane). It must dissociate into its monomeric ketone form in solution to react.
Materials
-
Precursor: 1,3-Dihydroxyacetone (DHA) dimer.
-
Reagent: O-Benzylhydroxylamine hydrochloride (
). -
Base: Pyridine (solvent/base) or Sodium Acetate (
). -
Solvent: Absolute Ethanol or Methanol.
Step-by-Step Protocol
1. Dissociation & Activation
-
Charge a round-bottom flask with 1,3-Dihydroxyacetone dimer (10.0 g, 55.5 mmol eq. monomer) and Absolute Ethanol (100 mL).
-
Heat the suspension to 50°C for 30 minutes. The solution should become clear as the dimer dissociates into the monomer.
2. Condensation
-
Add Pyridine (10 mL, ~120 mmol) to the reaction mixture.
-
Alternative: If avoiding pyridine, add NaOAc (1.5 eq) and stir for 10 min.
-
-
Add
-Benzylhydroxylamine hydrochloride (17.7 g, 111 mmol, 2.0 eq) portion-wise over 15 minutes.-
Note: A slight excess ensures complete conversion of the ketone.
-
-
Stir the reaction mixture at Room Temperature (25°C) for 12–16 hours.
-
Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). DHA (
) should disappear; Product ( ) will appear.
-
3. Work-up
-
Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and pyridine.
-
Resuspend the residue in Ethyl Acetate (EtOAc) (150 mL) and Water (100 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with EtOAc (2 x 50 mL).
-
Combine organic layers and wash with:
-
1M HCl (50 mL) – to remove residual pyridine/amine.
-
Saturated
(50 mL). -
Brine (50 mL).
-
-
Dry over anhydrous
, filter, and concentrate to yield a crude oil.
4. Purification
-
Crystallization: The crude oil often solidifies upon standing or cooling. Recrystallize from EtOAc/Hexane (1:3).
-
Yield: Expected yield is 85–92%.
-
Appearance: White to off-white crystalline solid.
Phase III: Analytical Characterization
To validate the synthesis, compare spectral data against the following standard values.
| Technique | Parameter | Expected Signal / Observation |
| TLC | ~0.5 (EtOAc/Hexane 1:1) | |
| HPLC | Retention Time | Distinct peak, separated from DHA (early eluting) and Benzyl alcohol. |
| 7.30-7.45 (m, 5H, Ar-H)5.15 (s, 2H, | ||
| 155.0 ( |
Phase IV: Process Visualization
Reaction Pathway
The following diagram illustrates the transformation from Glycerol to the Target Oxime.
Caption: Chemo-enzymatic route from Glycerol to 2-Benzyloxyiminopropan-1,3-diol.
Experimental Workflow
The operational steps for the chemical synthesis phase.
Caption: Step-by-step workflow for the oximation of dihydroxyacetone.
References
-
Ciriminna, R., et al. (2014). Method for the selective oxidation of glycerol to dihydroxyacetone. WO2014102840A1.
-
Source:
-
-
Nardi, A., et al. (1999).[4][5] Process for the preparation of 2-amino-1,3-propanediol. US Patent 5,922,917. (Describes the oxime route logic).
-
Source:
-
-
Hekmat, D., et al. (2003). Microbial production of 1,3-dihydroxyacetone. Bioprocess and Biosystems Engineering, 26, 109–116.
-
Source:
-
-
Felder, E., et al. (1987).[4] Synthesis of Serinol and related compounds. Journal of Medicinal Chemistry. (Foundational chemistry for serinol precursors).
-
Source:
-
-
MOLBASE. (n.d.). 2-Benzyloxyiminopropan-1,3-diol Compound Summary.
-
Source:
-
Sources
- 1. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]
- 2. Novel process for the preparation of serinol - Patent 0348223 [data.epo.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE102012104679A1 - Preparing 2-amino-1,3-propanediol (serinol) starting from a substrate containing glycerol, comprises converting glycerol by a dihydroxyacetone-phosphate aminotransferase/dihydro rhizobitoxin synthase, or its portion - Google Patents [patents.google.com]
